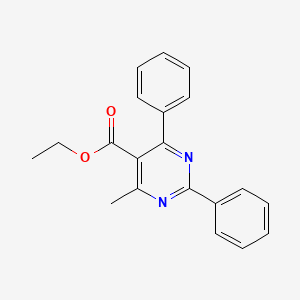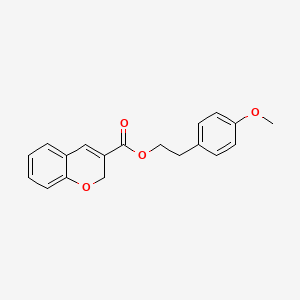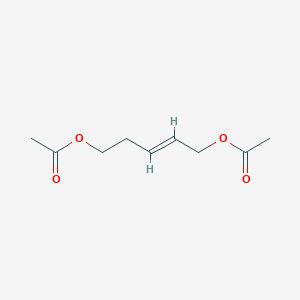
2,9-Bis(ethylsulfanyl)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Bis(ethylthio)acridine is an organic compound belonging to the acridine family, characterized by its unique structure comprising an acridine core substituted with ethylthio groups at the 2 and 9 positions. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Bis(ethylthio)acridine typically involves the reaction of acridine with ethylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the ethylthiol, followed by nucleophilic substitution at the 2 and 9 positions of the acridine ring .
Industrial Production Methods: While specific industrial production methods for 2,9-Bis(ethylthio)acridine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2,9-Bis(ethylthio)acridine undergoes various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylthiolated acridine.
Substitution: Acridine derivatives with different substituents at the 2 and 9 positions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA and inhibit key enzymes.
Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections, as well as certain types of cancer.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials
Mecanismo De Acción
The mechanism of action of 2,9-Bis(ethylthio)acridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases and telomerases. This leads to the inhibition of cell proliferation and induction of cell death, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Acridine: The parent compound, known for its broad range of biological activities.
9-Ethylthioacridine: A derivative with a single ethylthio group, exhibiting similar but less potent biological activities.
2,9-Dimethylacridine: A structurally similar compound with methyl groups instead of ethylthio groups, used in similar applications but with different reactivity and potency
Uniqueness: 2,9-Bis(ethylthio)acridine is unique due to the presence of two ethylthio groups, which enhance its ability to interact with biological targets and improve its solubility and stability compared to other acridine derivatives. This makes it a valuable compound for further research and development in various scientific and industrial applications .
Propiedades
Número CAS |
89347-19-3 |
|---|---|
Fórmula molecular |
C17H17NS2 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
2,9-bis(ethylsulfanyl)acridine |
InChI |
InChI=1S/C17H17NS2/c1-3-19-12-9-10-16-14(11-12)17(20-4-2)13-7-5-6-8-15(13)18-16/h5-11H,3-4H2,1-2H3 |
Clave InChI |
HWBMSIRMRAYHJA-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)







![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)




